
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as CTZM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZM belongs to the family of isoxazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Antimicrobial Applications: Thiazole derivatives are known for their potent antimicrobial properties. The compound , with its thiazole core, could be explored for its efficacy against various bacterial and fungal pathogens. It may serve as a lead compound for the development of new antimicrobial agents, potentially offering alternatives to existing drugs and contributing to the fight against antibiotic resistance .
Anticancer Potential: The structural features of thiazole compounds have been associated with anticancer activity. Research could investigate the potential of this compound as an anticancer agent, examining its ability to inhibit tumor growth or induce apoptosis in cancer cells. This could lead to the development of novel chemotherapeutic options .
Antioxidant Properties: Thiazoles have demonstrated antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This compound could be studied for its antioxidant activity, possibly leading to applications in preventing or treating diseases caused by oxidative damage .
Anti-Inflammatory Uses: Due to the anti-inflammatory properties of thiazole derivatives, this compound could be utilized in the development of new anti-inflammatory drugs. Such drugs could be beneficial in treating chronic inflammatory diseases, such as arthritis or asthma .
Neuroprotective Effects: Thiazole derivatives have shown promise in neuroprotection, which is vital in conditions like Alzheimer’s disease. Investigating this compound for its neuroprotective effects could contribute to the creation of treatments that protect nerve cells from damage or degeneration .
Antihypertensive Activity: The compound’s potential for antihypertensive activity could be explored, which would be significant for managing high blood pressure. This could lead to the development of new medications that help in controlling hypertension, thereby reducing the risk of cardiovascular diseases .
Agricultural Chemicals: Thiazole compounds have applications in agriculture as well, such as in the synthesis of agrochemicals. This compound could be examined for its use in developing new pesticides or herbicides, which could improve crop protection and yield .
Industrial Applications: Lastly, the compound’s thiazole moiety could be of interest in various industrial applications, including the production of dyes, pigments, and catalysts. Research into these applications could lead to innovations in material science and industrial chemistry .
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXWXCSXUIQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


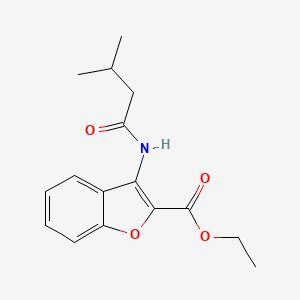

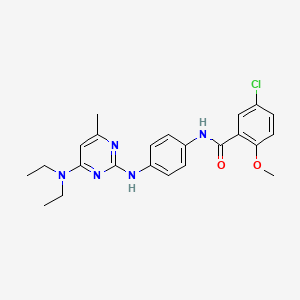
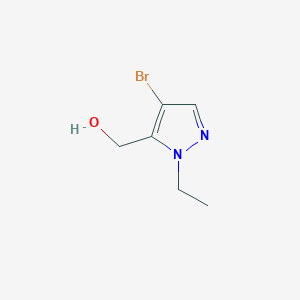
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)
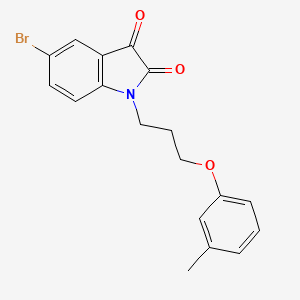
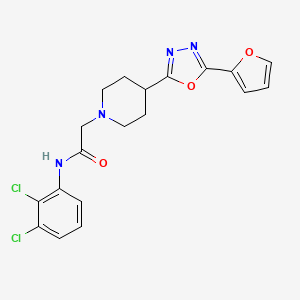
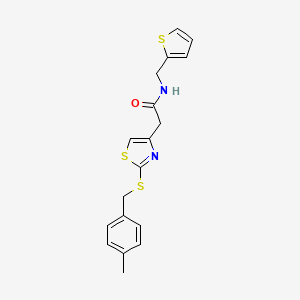
![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)

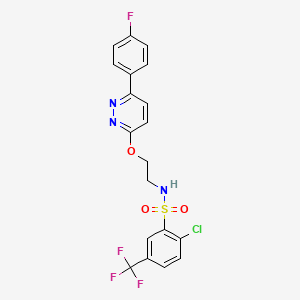
![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)